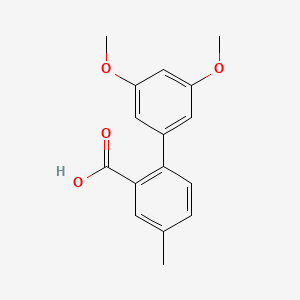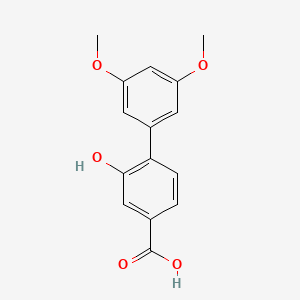
3-(3,5-Dimethoxyphenyl)-5-methoxybenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dimethoxyphenyl)-5-methoxybenzoic acid, or 3,5-DMBA, is an aromatic carboxylic acid that has been used in laboratory experiments for a variety of purposes. It is a white crystalline solid with a melting point of 145-147 °C and a boiling point of 250 °C. 3,5-DMBA is a common compound in organic chemistry and has been used in a variety of research applications. It is also used in the synthesis of various compounds, such as polymers and drugs.
Aplicaciones Científicas De Investigación
3,5-DMBA has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of polymers, drugs, and other compounds. It has also been used as a catalyst in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antibiotics. In addition, 3,5-DMBA has been used in the synthesis of various organic dyes and pigments. Furthermore, 3,5-DMBA has been used in the synthesis of various polymers and resins.
Mecanismo De Acción
The mechanism of action of 3,5-DMBA is not well understood. However, it is believed that the compound acts as a proton donor, donating a proton to the reaction substrate. This proton donation is believed to facilitate the formation of a new bond between the reaction substrate and the 3,5-DMBA molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-DMBA are not well understood. However, some studies have suggested that the compound may have anti-inflammatory and anti-cancer properties. In addition, 3,5-DMBA has been shown to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3,5-DMBA in laboratory experiments is its high solubility in most organic solvents. This makes it an ideal reagent for many organic reactions. In addition, 3,5-DMBA is relatively stable and has a low toxicity. However, the compound is not very soluble in water and can be difficult to handle in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on 3,5-DMBA. For example, further research could be conducted to better understand the biochemical and physiological effects of the compound. In addition, further research could be conducted to determine the optimal conditions for synthesizing compounds using 3,5-DMBA as a reagent. Furthermore, research could be conducted to explore the potential applications of 3,5-DMBA in drug synthesis and other areas. Finally, research could be conducted to explore the potential therapeutic uses of 3,5-DMBA.
Métodos De Síntesis
3,5-DMBA can be synthesized by several methods, such as the Williamson ether synthesis, the Ullmann reaction, and the Grignard reaction. In the Williamson ether synthesis, 3,5-DMBA can be synthesized by reacting ethyl bromide and phenol in the presence of a base, such as sodium hydroxide or potassium hydroxide. In the Ullmann reaction, 3,5-DMBA can be synthesized by reacting an aromatic aldehyde and an aromatic halide in the presence of a base. In the Grignard reaction, 3,5-DMBA can be synthesized by reacting an alkyl halide and phenol in the presence of a base.
Propiedades
IUPAC Name |
3-(3,5-dimethoxyphenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-19-13-5-10(4-12(8-13)16(17)18)11-6-14(20-2)9-15(7-11)21-3/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOIAZLSAIBBLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=CC(=C2)OC)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690875 |
Source


|
| Record name | 3',5,5'-Trimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261991-95-0 |
Source


|
| Record name | 3',5,5'-Trimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














